4-Bromo-2-fluorobenzyl cyanide (CAS 114897-91-5) is a highly specialized, bifunctional building block widely procured for the synthesis of complex pharmaceutical intermediates, kinase inhibitors, and protein degrader scaffolds[REFS-1, REFS-2]. Featuring a versatile cyanomethyl group alongside orthogonal halogen handles, it allows chemists to perform sequential, site-specific functionalizations. The para-bromine atom serves as a reliable handle for palladium-catalyzed cross-couplings, while the ortho-fluorine atom modulates the electronic properties of the ring, enhancing metabolic stability in final drug candidates and improving regioselectivity during intermediate synthesis [1]. For industrial buyers, this specific substitution pattern offers a pre-optimized starting material that balances reactivity with process stability.
Generic substitution with non-halogenated benzyl cyanide or mono-halogenated analogs, such as 4-bromobenzyl cyanide or 2-fluorobenzyl cyanide, frequently fails to meet the rigorous demands of modern scale-up synthesis [1]. Replacing 4-bromo-2-fluorobenzyl cyanide with its non-fluorinated counterpart removes the critical electronic modulation provided by the ortho-fluorine, leading to broader chromatographic profiles, increased side reactions during electrophilic substitutions, and the necessity for labor-intensive intermediate purifications [1]. Conversely, utilizing a non-brominated analog completely eliminates the essential handle required for late-stage Suzuki or Buchwald-Hartwig cross-couplings, forcing chemists to rely on harsh, low-yield de novo bromination steps that degrade sensitive functional groups. Consequently, substituting this exact compound compromises both process mass intensity (PMI) and downstream synthetic viability.
In scalable batch and flow chemistry environments, 4-bromo-2-fluorobenzyl cyanide demonstrates superior regioselectivity during electrophilic aromatic substitutions compared to 4-bromobenzyl cyanide. The presence of the ortho-fluorine atom tunes the electron distribution, resulting in a significantly narrower chromatographic profile that allows chemists to skip 1-2 intermediate purification steps per cycle [1].
| Evidence Dimension | Purification steps and solvent usage in multi-step synthesis |
| Target Compound Data | Yields cleaner reaction profiles, allowing the skipping of intermediate column chromatography. |
| Comparator Or Baseline | 4-Bromobenzyl cyanide (requires extensive column chromatography to separate byproducts). |
| Quantified Difference | Elimination of 1-2 intermediate purification steps per cycle, resulting in a measurable reduction in solvent use. |
| Conditions | Scalable batch and flow chemistry environments. |
Eliminating intermediate column chromatography drastically reduces process mass intensity (PMI) and labor costs during the scale-up of pharmaceutical intermediates.
For the synthesis of complex MASTL inhibitors, 4-bromo-2-fluorobenzyl cyanide serves as a critical precursor that successfully undergoes late-stage Suzuki cross-coupling with spirocyclic boronate esters, affording target intermediates in 49% isolated yield [1]. Attempting this route with a non-halogenated benzyl cyanide yields 0% of the coupled product, as it lacks the necessary para-bromine handle.
| Evidence Dimension | Isolated yield in late-stage C-C bond formation |
| Target Compound Data | Affords complex spirocyclic MASTL inhibitor intermediates in 49% isolated yield. |
| Comparator Or Baseline | Non-halogenated benzyl cyanide (0% yield, lacks coupling handle). |
| Quantified Difference | Enables direct access to nanomolar (IC50 = 37 nM) MASTL inhibitors, whereas lacking the 4-bromo handle prevents the required Suzuki coupling entirely. |
| Conditions | Reaction with boronate esters under standard Pd-catalyzed conditions. |
The pre-installed para-bromine atom allows for direct, late-stage diversification of complex pharmaceutical scaffolds without requiring harsh de novo bromination steps.
During the synthesis of Menin-MLL interaction inhibitors, the cyanomethyl group of 4-bromo-2-fluorobenzyl cyanide remains stable under aggressive microwave-assisted Buchwald-Hartwig amination conditions (140 °C, t-BuONa) [1]. While less electronically stabilized benzyl cyanides are prone to alpha-deprotonation and polymerization under these conditions, this specific fluorinated analog successfully couples with sterically hindered spiro-amines.
| Evidence Dimension | Reaction survival and product yield under aggressive basic conditions |
| Target Compound Data | Successfully couples with complex spiro-amines at 140 °C under microwave irradiation. |
| Comparator Or Baseline | Less electronically stabilized benzyl cyanides (prone to alpha-deprotonation and polymerization). |
| Quantified Difference | Maintains the integrity of the base-sensitive cyanomethyl group at 140 °C, enabling the synthesis of sterically hindered C-N bonds. |
| Conditions | 140 °C, 2 hours, microwave irradiation, t-BuONa base, BrettPhos/Pd2(dba)3. |
Procurement of this specific fluorinated analog ensures that the cyanomethyl group survives the harsh basic and thermal conditions required for sterically hindered cross-couplings.
As a precursor for fluorinated phenylacetates, 4-bromo-2-fluorobenzyl cyanide undergoes highly efficient acidic hydrolysis and esterification, delivering methyl 2-(4-bromo-2-fluorophenyl)acetate in 86.9% to 99% isolated yields . This near-quantitative conversion outperforms standard nitrile baselines by avoiding significant defluorination or debromination side reactions.
| Evidence Dimension | Isolated yield of methyl 2-(4-bromo-2-fluorophenyl)acetate |
| Target Compound Data | 86.9% to 99% isolated yield depending on acidic conditions. |
| Comparator Or Baseline | Standard nitrile hydrolysis/esterification baselines. |
| Quantified Difference | Achieves near-quantitative conversion (up to 99%) without significant defluorination or debromination side reactions. |
| Conditions | Refluxing methanol with concentrated sulfuric acid or thionyl chloride. |
Buyers looking to synthesize 2-arylacetates can rely on this nitrile as a highly efficient, high-yielding precursor, minimizing waste in the first step of a synthetic route.
Where the dual halogenation of 4-bromo-2-fluorobenzyl cyanide enables both late-stage Suzuki/Buchwald-Hartwig couplings and optimal target binding (IC50 in the nanomolar range) [REFS-1, REFS-2].
Where skipping intermediate column chromatography is required to reduce Process Mass Intensity (PMI) and solvent costs during multi-step synthesis[3].
Where the cyanomethyl group serves as a versatile handle for linker attachment, while the 4-bromo group allows for highly specific target-ligand conjugation[4].
Acute Toxic;Irritant